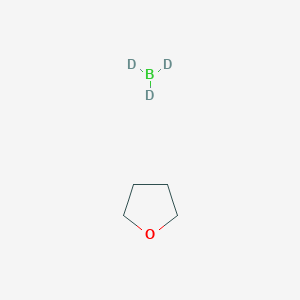

Oxolane;trideuterioborane

Description

BenchChem offers high-quality Oxolane;trideuterioborane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxolane;trideuterioborane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H11BO |

|---|---|

Molecular Weight |

88.96 g/mol |

IUPAC Name |

oxolane;trideuterioborane |

InChI |

InChI=1S/C4H8O.BH3/c1-2-4-5-3-1;/h1-4H2;1H3/i;1D3 |

InChI Key |

RMCYTHFAWCWRFA-SVLQTQOOSA-N |

Isomeric SMILES |

[2H]B([2H])[2H].C1CCOC1 |

Canonical SMILES |

B.C1CCOC1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Trideuterioborane THF Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of trideuterioborane tetrahydrofuran (BD3-THF) complex, a valuable reagent in organic synthesis for the introduction of deuterium isotopes. This document details the most common synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction

Trideuterioborane THF complex (BD3-THF) is a deuterated analog of borane THF complex (BH3-THF) and serves as a key reagent for isotopic labeling. The introduction of deuterium into organic molecules is of significant interest in various fields, including mechanistic studies, metabolic tracing, and the development of deuterated drugs with potentially improved pharmacokinetic profiles (the "deuterium effect"). The stability and reactivity of BD3-THF are critical factors in its successful application. This guide outlines the primary methods for its preparation and strategies for its stabilization.

Synthetic Methodologies

The preparation of BD3-THF typically involves the generation of diborane-d6 (B2D6) gas, which is subsequently trapped in anhydrous tetrahydrofuran (THF). The two most prevalent methods for generating B2D6 are the reaction of a deuteride source with a Lewis acid.

From Sodium Borodeuteride and Boron Trifluoride Etherate

This is the most widely reported and scalable method for the laboratory synthesis of BD3-THF. It involves the reaction of sodium borodeuteride (NaBD4) with boron trifluoride etherate (BF3·OEt2). The overall reaction proceeds as follows:

3 NaBD4 + 4 BF3·OEt2 → 2 B2D6 + 3 NaBF4 + 4 Et2O

The generated diborane-d6 is then passed through a cold trap to remove any volatile impurities before being bubbled into cold, anhydrous THF to form the stable BD3-THF complex.

From Lithium Deuteride and Boron Trifluoride Etherate

An alternative route utilizes lithium deuteride (LiD) as the deuteride source. While less common, this method can also be effective. The reaction stoichiometry is:

3 LiD + BF3·OEt2 → BD3 + 3 LiF + Et2O

This reaction is typically performed in a suitable solvent, and the resulting BD3 is then complexed with THF.

Direct Dissolution of Diborane-d6 Gas

For laboratories with access to cylinders of diborane-d6 gas, the preparation of BD3-THF is straightforward. It involves the direct dissolution of a known quantity of B2D6 gas into anhydrous THF at a controlled temperature. This method offers high purity and avoids the formation of inorganic byproducts that require filtration.

Quantitative Data Comparison

The choice of synthetic route can impact the yield, purity, and scalability of the BD3-THF preparation. The following table summarizes the available quantitative data for the different methods.

| Synthesis Method | Starting Materials | Typical Yield | Isotopic Purity (atom % D) | Key Considerations |

| Sodium Borodeuteride | NaBD4, BF3·OEt2 | Quantitative[1] | > 97.5%[1] | Scalable and uses readily available starting materials. Requires careful handling of gaseous B2D6. |

| Lithium Deuteride | LiD, BF3·OEt2 | High | > 94% (for tritiated analog)[2] | Potentially higher cost of LiD. Reaction can be exothermic. |

| Direct Dissolution | B2D6 gas, THF | Quantitative | Dependent on purity of B2D6 gas | Simplest method if B2D6 is available. Avoids inorganic byproducts. |

Experimental Protocols

Detailed Protocol for Synthesis from Sodium Borodeuteride and Boron Trifluoride Etherate

This protocol is adapted from established procedures for the generation of diborane and its subsequent complexation with THF.[1]

Materials:

-

Sodium borodeuteride (NaBD4)

-

Boron trifluoride etherate (BF3·OEt2)

-

Anhydrous tetraglyme

-

Anhydrous tetrahydrofuran (THF)

-

Glycerol-water (1:1) solution for hydride analysis

-

Nitrogen or Argon gas (inert atmosphere)

Apparatus:

-

A two-necked round-bottom flask (generator flask) equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet.

-

A -78 °C cold trap (e.g., dry ice/acetone bath).

-

A second round-bottom flask (trapping flask) with a gas inlet tube and a magnetic stirrer, cooled in an ice bath.

-

Bubbler to monitor gas flow.

Procedure:

-

Setup: Assemble the apparatus under an inert atmosphere. The generator flask is connected via the gas outlet to the cold trap, which is then connected to the gas inlet of the trapping flask. The outlet of the trapping flask is connected to a bubbler.

-

Charging Reagents:

-

In the generator flask, place NaBD4 (e.g., 26 g, 621 mmol) and add anhydrous tetraglyme (e.g., 175 mL). Stir the suspension.

-

In the trapping flask, place anhydrous THF (e.g., 600 g) and cool it to 0 °C in an ice bath.

-

-

Reaction:

-

Cool the generator flask to 0 °C.

-

Slowly add BF3·OEt2 (e.g., 105 mL) to the stirred suspension of NaBD4 in tetraglyme over a period of approximately 50 minutes.

-

Diborane-d6 gas will start to evolve after about half of the BF3·OEt2 has been added.

-

Pass the generated B2D6 gas through the -78 °C cold trap and then bubble it into the cold, stirred THF in the trapping flask.

-

The generation of B2D6 will cease about 40 minutes after the addition of BF3·OEt2 is complete.

-

-

Analysis:

-

The concentration of the resulting BD3-THF solution can be determined by hydride analysis using a glycerol-water solution and measuring the volume of evolved hydrogen gas.

-

The isotopic purity can be confirmed by 11B NMR spectroscopy. The 11B NMR spectrum of BD3-THF will show a multiplet due to B-D coupling.

-

Stabilization of Trideuterioborane THF Complex

BD3-THF solutions are known to degrade over time, especially at room temperature. The degradation primarily involves the cleavage of the THF ring. To enhance the shelf-life of the complex, stabilizers are often added.

-

Sodium Borodeuteride (NaBD4): A small amount of NaBD4 can be added to the solution to inhibit degradation.

-

Hindered Amines: Certain hindered amines, such as N-isopropyl-N-methyl-t-butylamine (NIMBA), have been shown to be superior stabilizers. A concentration of 0.005 M NIMBA can significantly improve the thermal stability of the BD3-THF solution, allowing for long-term storage at 4-8 °C with minimal degradation.

Visualizations

Synthesis Pathway of BD3-THF from NaBD4

Caption: Synthetic pathway for trideuterioborane THF complex.

Experimental Workflow for BD3-THF Synthesis

Caption: Experimental workflow for BD3-THF synthesis.

References

Structural Analysis of Deuterated Borane Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Borane compounds, characterized by boron-hydrogen bonds, are a cornerstone of modern chemistry with applications ranging from synthetic reagents to materials science and medicine. The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), provides a powerful, non-perturbative probe for detailed structural and dynamic analysis. Deuteration is particularly advantageous for nuclear magnetic resonance (NMR) spectroscopy and neutron scattering techniques, where the significant differences in nuclear properties between protium and deuterium yield enhanced structural insights. This guide provides an in-depth overview of the key experimental and computational methodologies used in the structural elucidation of deuterated borane compounds, with a focus on ammonia borane as a case study.

Core Analytical Methodologies

The structural analysis of deuterated boranes hinges on a synergistic approach, combining experimental techniques with computational modeling to build a comprehensive understanding of molecular geometry, bonding, and dynamics.

Neutron Diffraction

Neutron diffraction is a premier technique for precisely locating hydrogen atoms in a crystal lattice. The scattering of neutrons by an atomic nucleus is dependent on the nuclear scattering length, which differs significantly between hydrogen (-3.74 fm) and deuterium (6.67 fm). This difference provides two key advantages for studying deuterated compounds:

-

Reduced Incoherent Scattering: Hydrogen has a large incoherent scattering cross-section, which contributes to high background noise. Replacing hydrogen with deuterium dramatically reduces this background, improving the signal-to-noise ratio.

-

Enhanced Visibility: The negative scattering length of hydrogen can lead to its signal being obscured by heavier atoms. The positive and comparable scattering length of deuterium allows for its position to be determined with much greater accuracy.

A combined study using neutron powder diffraction and molecular dynamics simulations on fully deuterated ammonia borane (ND₃¹¹BD₃) provided detailed insights into its structural evolution with temperature.[1][2][3] This work revealed a phase transition from a low-temperature orthorhombic structure to a high-temperature tetragonal structure at approximately 225 K, characterized by significant changes in the dynamics of the borane and amine groups.[1][2][3][4]

2.1.1 Experimental Protocol: Neutron Powder Diffraction

The following outlines a general protocol for the analysis of a deuterated borane sample, based on methodologies used for ammonia borane.[4][5]

-

Sample Preparation: A ¹¹B- and ²H-enriched sample (e.g., ND₃¹¹BD₃) is synthesized to minimize neutron absorption by ¹⁰B and reduce incoherent scattering from ¹H.[1][2][3] The powdered sample is loaded into a suitable container, such as an aluminum cell.[5]

-

Data Collection: The sample is placed in a powder diffractometer (e.g., BT1 at the NIST Center for Neutron Research).[5] Diffraction patterns are collected over a range of temperatures (e.g., 15 K to 340 K) to study structural changes and phase transitions.[1][2][3]

-

Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a structural model (crystal system, atomic positions, etc.), to the experimental data. The refinement process adjusts structural parameters until the best fit is achieved, yielding precise information on lattice parameters, bond lengths, and bond angles.

2.1.2 Data Presentation: Structural Parameters of Ammonia Borane

Rietveld refinement of neutron diffraction data provides precise structural parameters. The table below summarizes the temperature-dependent changes in the lattice parameters for deuterated ammonia borane in its low-temperature orthorhombic phase.

| Temperature (K) | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) |

| 16 | 5.548 | 4.676 | Unchanged |

| 223 | 5.252 | 5.179 | Unchanged |

| Table 1: Temperature dependence of lattice parameters for deuterated ammonia borane, showing anisotropic changes leading up to the phase transition at ~225 K.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of nuclei. For deuterated boranes, ²H (deuterium) and ¹¹B NMR are particularly informative.

-

²H NMR: Deuterium is a quadrupolar nucleus (spin I=1). Its interaction with the local electric field gradient (EFG) is highly sensitive to the electronic environment and molecular dynamics. Solid-state ²H NMR can measure the deuterium quadrupolar coupling constant (QCC), which provides valuable information about the strength and nature of B-D and N-D bonds.[6]

-

¹¹B NMR: As a quadrupolar nucleus (spin I=3/2), ¹¹B provides information about the coordination environment of the boron atom.[7] The replacement of adjacent protons with deuterons simplifies ¹¹B spectra by reducing ¹H-¹¹B coupling, sometimes revealing finer structural details.[7]

2.2.1 Experimental Protocol: Solid-State ²H NMR

The following is a generalized protocol for acquiring solid-state deuterium NMR spectra to determine parameters like the QCC.[6][8]

-

Sample Preparation: The deuterated borane compound (e.g., BD₃NH₃ or BH₃ND₃) is packed into an NMR rotor (e.g., 4 mm ZrO₂).[8]

-

Spectrometer Setup: The experiment is performed on a solid-state NMR spectrometer. For static samples, a quadrupole echo (QE) pulse sequence (90°ₓ-τ-90°ᵧ-τ-acquire) is typically used to acquire the full powder pattern line shape without distortion.[6][8]

-

Data Acquisition: Spectra are acquired over a range of temperatures to study molecular dynamics. Spin-lattice relaxation time (T₁) measurements are often performed using an inversion recovery sequence preceding the QE block to probe motional correlation times.

-

Data Analysis: The resulting powder pattern spectra are simulated to extract the quadrupolar coupling constant (Cq) and asymmetry parameter (η). These parameters are directly related to the electronic structure around the deuterium nucleus.

2.2.2 Data Presentation: NMR Parameters for Deuterated Ammonia Borane

Solid-state ²H NMR studies on selectively deuterated ammonia borane have yielded key parameters that describe the local electronic structure and dynamics.

| Compound | Parameter | Experimental Value | Calculated Value (MO) |

| BD₃NH₃ | QCC (BD) | 105 ± 10 kHz | 143 kHz |

| BH₃ND₃ | QCC (ND) | 200 ± 10 kHz | 255 kHz |

| Table 2: Experimental and computationally derived deuterium quadrupolar coupling constants (QCCs) for deuterated ammonia borane. The discrepancy between experimental and calculated values may suggest intermolecular interactions in the solid state, such as dihydrogen bonding, that lengthen the B-H and N-H bonds.[1] |

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool that complements experimental findings. DFT calculations can predict molecular structures, vibrational frequencies, and NMR parameters like the QCC.[9] The synergy between theory and experiment is crucial; experimental data validates the accuracy of computational models, while theoretical calculations can help in the assignment of complex spectra and provide insights into bonding and reaction mechanisms that are not directly observable.[1][10] For example, molecular orbital calculations on ammonia borane showed that the QCC is highly sensitive to B-H and N-H bond lengths, supporting the interpretation that intermolecular interactions in the solid state influence the experimental values.[1]

Applications and Significance

The detailed structural data obtained from analyzing deuterated borane compounds are vital for several fields:

-

Drug Development: Boron-containing compounds, including carboranes, are emerging as important pharmacophores.[11] Understanding the precise geometry and electronic structure of B-H and B-D bonds is critical for designing molecules with specific biological activities and for interpreting structure-activity relationships.

-

Materials Science: Boranes like ammonia borane are investigated as potential hydrogen storage materials. Structural analysis reveals the nature of intermolecular dihydrogen bonds, which play a crucial role in the solid-state packing and the thermal decomposition pathways for hydrogen release.[1][2][3]

-

Fundamental Chemistry: These studies provide benchmark data on bonding and dynamics in boron compounds, contributing to a more profound understanding of chemical principles.

Conclusion

The structural analysis of deuterated borane compounds is a multifaceted endeavor that relies on the strategic application of neutron diffraction, NMR spectroscopy, and computational modeling. Deuteration provides an unparalleled advantage, particularly for neutron-based methods and for probing the subtle electronic effects via quadrupolar interactions in NMR. The detailed experimental protocols and integrated analytical workflows described herein empower researchers to elucidate the complex structures and dynamics of these important molecules, paving the way for advancements in medicine, materials science, and beyond.

References

- 1. Neutron powder diffraction and molecular simulation study of the structural evolution of ammonia borane from 15 to 340 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [laro.lanl.gov]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. ncnr.nist.gov [ncnr.nist.gov]

- 6. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and computational studies on collective hydrogen dynamics in ammonia borane: incoherent inelastic neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Oxolane;trideuterioborane

For researchers, scientists, and drug development professionals, the safe and effective use of reactive reagents is paramount. Oxolane;trideuterioborane, a deuterated borane-tetrahydrofuran complex, is a valuable tool in synthetic chemistry, particularly for the introduction of deuterium labels. However, its reactivity also necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the hazards, precautions, and procedures required for the safe management of this reagent in a laboratory setting.

Hazard Identification and Classification

Oxolane;trideuterioborane, as a solution in tetrahydrofuran (THF), presents a multi-faceted hazard profile. It is a highly flammable liquid and vapor that reacts violently with water to release flammable gases, which can ignite spontaneously.[1][2][3] The substance is harmful if swallowed, can cause serious eye damage, and may lead to respiratory irritation, drowsiness, or dizziness.[1] Furthermore, it is suspected of causing cancer.[1][4]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H260: In contact with water releases flammable gases which may ignite spontaneously.[1]

-

H302: Harmful if swallowed.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

-

H336: May cause drowsiness or dizziness.[1]

-

H351: Suspected of causing cancer.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of Oxolane;trideuterioborane is essential for its safe handling. The data presented below is for the analogous non-deuterated borane-tetrahydrofuran complex, which is expected to have very similar properties.

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Ethereal |

| Molecular Formula | C₄H₈D₃BO |

| Molecular Weight | 88.96 g/mol |

| Boiling Point | ~66 °C / 150.8 °F |

| Melting Point | -108 °C / -162.4 °F |

| Flash Point | -21.7 °C / -7.1 °F |

| Autoignition Temperature | 103 °C / 217.4 °F |

| Specific Gravity | 0.876 |

| Vapor Pressure | 145 mmHg @ 20 °C |

| Solubility | Reacts with water |

Note: Data is for the non-deuterated Borane-tetrahydrofuran complex and is sourced from multiple safety data sheets.[3][4][5]

Safe Handling and Storage

Strict adherence to proper handling and storage procedures is critical to mitigate the risks associated with Oxolane;trideuterioborane.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this reagent.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield.[6] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., butyl rubber, Viton®). Gloves must be inspected prior to use and disposed of properly after.[6] |

| Skin and Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. An apron and/or additional protective clothing may be necessary depending on the scale of the operation. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if ventilation is inadequate. |

Engineering Controls

All work with Oxolane;trideuterioborane must be conducted in a well-ventilated chemical fume hood.[1] The fume hood should have a certified face velocity of 80-120 feet per minute. An inert atmosphere (e.g., nitrogen or argon) is necessary for all transfers and reactions to prevent contact with air and moisture.[1][2] Use of a glovebox is recommended for larger quantities or prolonged manipulations.

Storage

Store containers in a cool, dry, and well-ventilated area designated for flammable liquids. The recommended storage temperature is 2-8 °C.[1] Containers must be kept tightly closed and stored under an inert gas.[1] Protect from sources of ignition, heat, and direct sunlight.[1] It is crucial to prevent contact with water.[1]

Experimental Protocols

The following protocols provide a general framework for the safe handling and use of Oxolane;trideuterioborane in a laboratory setting. These should be adapted to the specific requirements of the planned experiment.

General Handling and Dispensing Protocol

-

Preparation:

-

Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

-

Gather all necessary PPE and ensure it is in good condition.

-

Assemble and dry all glassware in an oven and cool under a stream of inert gas.

-

Have an appropriate quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available.

-

-

Inert Atmosphere Transfer:

-

Use standard Schlenk line or glovebox techniques for all transfers.

-

To withdraw the reagent from a Sure/Seal™ bottle, use a clean, dry syringe or cannula that has been purged with inert gas.

-

Puncture the septum with the needle and pressurize the bottle slightly with inert gas.

-

Withdraw the desired volume of the solution.

-

Remove the syringe and immediately insert the needle into the reaction vessel under a positive pressure of inert gas.

-

Slowly add the reagent to the reaction mixture.

-

-

Reaction Quenching:

-

Upon completion of the reaction, the excess Oxolane;trideuterioborane must be quenched safely.

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a quenching agent such as isopropanol or methanol, dropwise, while maintaining an inert atmosphere. Be prepared for gas evolution (hydrogen).

-

Once the initial vigorous reaction has subsided, water can be slowly added to complete the quench.

-

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent injury and property damage.

Spill Response Workflow

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Tetrahydrofurane ( THF ) Oxolane Analytically Pure - 500ml - SYNTHETIKA [synthetikaeu.com]

- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

In-Depth Technical Guide to the Physical Characteristics of Borane-Tetrahydrofuran Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of the borane-tetrahydrofuran (THF) complex. The information herein is intended to support laboratory research, chemical process development, and safety protocols. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts.

Core Physical Properties

The borane-THF complex, a widely utilized reducing agent in organic synthesis, is a colorless liquid at room temperature.[1][2] It is a coordination compound formed between the Lewis acid borane (BH₃) and the Lewis base tetrahydrofuran (THF).[2][3] This complexation stabilizes the otherwise highly reactive and pyrophoric diborane (B₂H₆), making it a safer and more convenient reagent.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of the borane-tetrahydrofuran complex. It is important to note that this complex is typically supplied as a 1.0 M solution in THF, often with stabilizers such as sodium borohydride or N-Isopropyl-N-methyl-tert-butylamine.[5][6][7] The properties listed may pertain to the complex itself or its common solution form.

| Property | Value | Notes and Conditions |

| Molecular Formula | C₄H₁₁BO | [8] |

| Molecular Weight | 85.94 g/mol | [8] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.880 - 0.898 g/mL | At 25 °C. Varies slightly with the specific stabilizer used.[5][6] |

| Melting Point | -17 °C | |

| Boiling Point | ~66 °C | This is the boiling point of the solvent, THF. The complex can decompose at elevated temperatures.[1] |

| Flash Point | -17 °C to -22 °C | Closed cup.[7] |

| Solubility | Highly soluble in THF and other organic solvents. Reacts violently with water. | [9] |

| Stability | Thermally unstable. Decomposes at temperatures above 35-50°C. Sensitive to air and moisture. | [1] Must be stored at low temperatures (typically 2-8°C) under an inert atmosphere.[7] |

Experimental Protocols

The accurate determination of the physical properties of the borane-THF complex requires specialized techniques due to its reactivity with air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Determination of Density

The density of the borane-THF solution can be determined using a hermetically sealed oscillating U-tube density meter. This method is preferred as it minimizes contact with the atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the density meter with dry air and degassed, deionized water at the desired temperature (e.g., 25 °C).

-

Sample Handling: Under an inert atmosphere, draw the borane-THF solution into a gastight syringe.

-

Measurement: Inject the solution into the density meter's measurement cell, ensuring no air bubbles are introduced.

-

Data Acquisition: Allow the temperature to equilibrate and record the density reading.

-

Cleaning: Thoroughly flush the cell with a dry, inert solvent (e.g., anhydrous THF) and dry with a stream of inert gas after the measurement.

Determination of Melting Point

The melting point of the borane-THF complex can be determined using a differential scanning calorimeter (DSC) equipped with hermetically sealed sample pans.

Methodology:

-

Sample Preparation: In a glovebox, load a small, accurately weighed sample of the borane-THF complex into a hermetically sealable aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Cool the sample to a temperature well below the expected melting point (e.g., -50 °C).

-

Data Collection: Heat the sample at a controlled rate (e.g., 2-5 °C/min) and record the heat flow as a function of temperature.

-

Analysis: The melting point is determined as the onset or peak of the endothermic melting transition.

Determination of Boiling Point

The boiling point of the borane-THF solution is essentially that of the THF solvent. Standard distillation methods can be adapted for use under an inert atmosphere.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus with a Schlenk flask, a distillation head with a thermometer, a condenser, and a receiving flask, all under a positive pressure of inert gas.

-

Sample Charging: Charge the Schlenk flask with the borane-THF solution and a magnetic stir bar.

-

Heating: Gently heat the solution while stirring.

-

Observation: Record the temperature at which the vapor and liquid are in equilibrium, as indicated by a stable temperature reading during distillation.

Assessment of Thermal Stability

The thermal stability of the borane-THF complex can be evaluated using techniques such as accelerating rate calorimetry (ARC) or by monitoring its decomposition over time at a set temperature using NMR spectroscopy.

Methodology (Isothermal NMR Study):

-

Sample Preparation: In a glovebox, prepare several NMR tubes each containing an identical aliquot of the borane-THF solution.

-

Incubation: Place the sealed NMR tubes in a temperature-controlled bath at the desired study temperature (e.g., 40 °C).

-

NMR Analysis: At regular time intervals, remove a tube from the bath, cool it to room temperature, and acquire a ¹¹B NMR spectrum.

-

Data Analysis: Integrate the signals corresponding to the borane-THF complex and any decomposition products to determine the rate of decomposition.

Visualizations

Lewis Acid-Base Complex Formation

The borane-tetrahydrofuran complex is formed through a Lewis acid-base interaction. The electron-deficient boron atom in borane acts as a Lewis acid, accepting a pair of electrons from the oxygen atom in tetrahydrofuran, which acts as a Lewis base.

Caption: Formation of the Borane-THF Complex.

Safe Handling and Storage Workflow

Due to its reactivity and thermal instability, a strict workflow for handling and storing the borane-tetrahydrofuran complex is essential to ensure laboratory safety and maintain reagent quality.

Caption: Safe Handling and Storage Workflow.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. anton-paar.com [anton-paar.com]

- 4. spectralabsci.com [spectralabsci.com]

- 5. oecd.org [oecd.org]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. ボラン-テトラヒドロフラン錯体 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. CAS RN 14044-65-6 | Fisher Scientific [fishersci.com]

Isotopic Labeling with Deuterated Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling using deuterated reagents, a powerful technique with wide-ranging applications in scientific research and pharmaceutical development. From elucidating protein dynamics to enhancing the metabolic stability of drug candidates, the strategic substitution of hydrogen with its stable isotope, deuterium, offers unparalleled insights at the molecular level. This document details the core principles, experimental protocols, and data interpretation associated with deuterium labeling, with a focus on its application in mass spectrometry-based techniques and drug discovery.

Core Principles of Isotopic Labeling with Deuterium

Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or biological system.[1] Deuterium (²H or D), a stable isotope of hydrogen, is a popular choice for labeling due to its significant mass difference from protium (¹H), which allows for easy detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without the concerns associated with radioactive isotopes.[2]

The fundamental principle behind many applications of deuterium labeling lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for reactions involving C-D bond cleavage.[3] This results in a slower reaction rate for the deuterated molecule compared to its non-deuterated counterpart.[3][4] This effect is particularly significant in drug metabolism, where the rate of enzymatic reactions, often catalyzed by cytochrome P450 (CYP450) enzymes, can be substantially reduced by deuteration at metabolic "hot spots."[3][5]

Another key application is Hydrogen-Deuterium Exchange (HDX) , a process where labile hydrogen atoms in a molecule, such as those in the backbone amides of proteins, are replaced by deuterium atoms from a deuterated solvent (typically D₂O).[6][7][8][9] The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons.[6][10] By measuring the rate of deuterium uptake, researchers can gain insights into protein conformation, dynamics, and interactions with other molecules.[6][11]

Applications in Research and Drug Development

Deuterium labeling has become an indispensable tool in various scientific disciplines:

-

Drug Metabolism and Pharmacokinetics (DMPK) Studies: Deuteration can significantly alter the metabolic profile of a drug, potentially leading to a longer half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic profile.[10][12][13][14] This has led to the development of "deuterated drugs," with deutetrabenazine being the first to receive FDA approval.[14][15]

-

Protein Structural Biology: HDX-MS is a powerful technique for studying protein conformation, dynamics, and protein-ligand interactions.[1][6][16][17][18] It provides information on which regions of a protein are involved in binding to small molecules, other proteins, or nucleic acids.[1][16]

-

Quantitative Bioanalysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays.[2][19][20] Their chemical properties are nearly identical to the analyte of interest, but their increased mass allows for clear differentiation in the mass spectrometer, leading to more accurate and precise quantification.[20]

-

Mechanistic Studies: The KIE can be used to probe the rate-limiting steps of chemical and enzymatic reactions, providing valuable information about reaction mechanisms.[2][5]

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from various applications of deuterium labeling.

Table 1: Deuterium Incorporation in Pharmaceutical Compounds

This table presents the percentage of deuterium incorporation achieved in various drug molecules using different catalytic deuteration methods. High deuterium incorporation is crucial for the effectiveness of deuterated drugs and for use as internal standards.

| Pharmaceutical Compound | Deuteration Method | % Deuterium Incorporation | Reference |

| Lidocaine (N-benzyl-protected) | B(C₆F₅)₃ and N-alkylamine catalyzed HIE | 96% | [7] |

| Clomipramine HCl | Photoredox-mediated HAT | >4.0 D/molecule | [21] |

| Ibuprofen-OMe | Non-directed Pd-catalyzed C-H activation | 3.78 D/molecule | [22] |

| Ketoprofen-OMe | Non-directed Pd-catalyzed C-H activation | 7.06 D/molecule | [22] |

| Fenoprofen-OMe | Non-directed Pd-catalyzed C-H activation | 5.10 D/molecule | [22] |

| Flurbiprofen | Non-directed Pd-catalyzed C-H activation | 7.18 D/molecule | [22] |

| Naproxen-OMe | Non-directed Pd-catalyzed C-H activation | Perdeuteration | [22] |

HIE: Hydrogen Isotope Exchange; HAT: Hydrogen Atom Transfer

Table 2: Kinetic Isotope Effect on Intrinsic Clearance of a CYP3A4 Substrate

This table shows the kinetic deuterium isotope effect (KIE) on the intrinsic clearance (CLint) of a model compound (Chemotype 2) metabolized by cytochrome P450 3A4. A KIE value greater than 1 indicates that C-D bond cleavage is at least partially rate-limiting, leading to slower metabolism.

| Compound | Deuteration Position | Intrinsic Clearance KIE (Human Liver Microsomes) | Intrinsic Clearance KIE (recombinant CYP3A4) | Reference |

| 2b | O-methyl group | 1.8 | 1.1 | [23][24] |

| 2c | N-methyl group | 1.0 | 1.0 | [23][24] |

| 2d | Both O- and N-methyl groups | 2.1 | 1.5 | [23][24] |

Table 3: Correlation of HDX-MS Data with Ligand Binding Affinity

This table illustrates the relationship between the degree of protection from deuterium exchange in a protein (WDR5) upon ligand binding and the ligand's binding affinity (KD), as measured by surface plasmon resonance (SPR). A higher degree of protection often correlates with a stronger binding affinity.

| Ligand | SPR K D (µM) | ΔHDX-MS (Cumulative S/N) | Reference |

| MT000951b/DS0413 | 0.02 ± 0.001 | 11.2 | [25][26] |

| MT000953b/DS0415 | 0.03 ± 0.002 | 10.8 | [25][26] |

| XS060479a/DS0233 | 1 ± 0.1 | 8.5 | [25][26] |

| XS068128a/DS0278 | 2 ± 0.2 | 7.9 | [25][26] |

| XS068124a/DS0273 | 5 ± 0.4 | 7.1 | [25][26] |

| XS060584a/DS0227 | 10 ± 0.9 | 6.5 | [25][26] |

| XS083358a/DS0324 | 22 ± 2.0 | 5.8 | [25][26] |

| XS083453a/DS0335 | 37 ± 1.0 | 5.2 | [25][26] |

| MT000954a/ OICR-0547 | 46 ± 1.0 | 4.9 | [25][26] |

| XS083452b/DS0334 | 60 ± 0.8 | 4.5 | [25][26] |

| XS068123a/DS0271 | 77 ± 2.0 | 4.1 | [25][26] |

| XS060480a/DS0234 | ~116 ± 7.0 | 3.6 | [25][26] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium labeling.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein-Ligand Interaction Analysis

This protocol describes a continuous-labeling, bottom-up HDX-MS experiment to study the interaction between a protein and a small molecule ligand.[6][9]

Materials:

-

Protein of interest in an aqueous buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

Ligand stock solution (e.g., 10 mM in DMSO)

-

Deuteration buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pD 7.5, prepared with 99.9% D₂O)

-

Quench buffer (e.g., 0.1 M phosphate buffer with 4 M guanidine hydrochloride and 0.5 M TCEP, pH 2.5)

-

Protease (e.g., immobilized pepsin)

-

LC-MS grade water with 0.1% formic acid (Solvent A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

-

UPLC system with a refrigerated autosampler and column compartment

-

High-resolution mass spectrometer

Procedure:

-

Sample Preparation: Prepare two sets of protein samples: one with the protein alone and another with the protein pre-incubated with the ligand at a saturating concentration.

-

Deuterium Labeling:

-

Initiate the exchange reaction by diluting the protein sample (with or without ligand) with the deuteration buffer at a 1:9 ratio (e.g., 5 µL sample + 45 µL deuteration buffer).

-

Incubate the reaction mixture for various time points (e.g., 10s, 1min, 10min, 60min) at a controlled temperature (e.g., 20°C).

-

-

Quenching:

-

Terminate the exchange reaction at each time point by adding an equal volume of ice-cold quench buffer. This rapidly lowers the pH to ~2.5 and the temperature to ~0°C, minimizing back-exchange.[9]

-

-

Proteolysis:

-

Immediately inject the quenched sample onto an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 0°C). The protein is digested into peptides.

-

-

Peptide Separation and Analysis:

-

The resulting peptides are trapped and desalted on a C18 trap column and then separated on a C18 analytical column using a gradient of Solvent B.

-

The eluting peptides are analyzed by the mass spectrometer in MS mode to measure the mass increase due to deuterium incorporation. MS/MS analysis is performed on a non-deuterated control to identify the peptide sequences.

-

-

Data Analysis:

-

Specialized software is used to calculate the centroid of the isotopic envelope for each peptide at each time point.

-

The deuterium uptake for each peptide is plotted as a function of time.

-

Differential plots comparing the deuterium uptake of the protein in the presence and absence of the ligand are generated to identify regions of protection, indicating ligand binding sites.[1]

-

Catalytic Deuteration of an Activated Alkene using Sodium Borodeuteride

This protocol describes a general method for the deuteration of an activated alkene, such as a cinnamate ester, using sodium borodeuteride (NaBD₄) and deuterated acetic acid (AcOD) with a palladium on carbon (Pd/C) catalyst.[27][28]

Materials:

-

Activated alkene (e.g., methyl 4-methoxycinnamate)

-

Sodium borodeuteride (NaBD₄)

-

Deuterated acetic acid (CH₃CO₂D or AcOD)

-

10% Palladium on carbon (Pd/C)

-

Anhydrous benzene or toluene

-

Deuterium oxide (D₂O) (optional)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

Reaction Setup: To a solution of the activated alkene (1.0 mmol) in anhydrous benzene (10 mL), add 10% Pd/C (10% by weight of the alkene).

-

Addition of Reagents: Add NaBD₄ (1.5 mmol) to the mixture, followed by the slow addition of AcOD (1.5 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up:

-

Carefully add a few drops of D₂O or H₂O to quench any remaining NaBD₄.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Transfer the filtrate to a separatory funnel, wash with water, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product and determine the extent of deuterium incorporation by ¹H NMR, ²H NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate key workflows and concepts in isotopic labeling.

Caption: Workflow for HDX-MS analysis of protein-ligand interactions.

Caption: Using HDX-MS to study conformational changes in a kinase signaling pathway.

Conclusion

Isotopic labeling with deuterated reagents is a versatile and powerful strategy for gaining deep insights into molecular structure, function, and metabolism. The ability to selectively introduce deuterium provides a subtle yet detectable probe that can elucidate complex biological processes. For researchers and drug development professionals, a thorough understanding of the principles and methodologies of deuterium labeling is essential for leveraging its full potential in advancing scientific knowledge and developing safer, more effective therapeutics.

References

- 1. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioscientia.de [bioscientia.de]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]

- 10. Hydrogen Deuterium Exchange Mass Spectrometry of Oxygen Sensitive Proteins [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]

- 13. Hydrogen Deuterium Exchange Mass Spectrometry of Oxygen Sensitive Proteins [en.bio-protocol.org]

- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. Integration of Hydrogen-Deuterium Exchange Mass Spectrometry with Molecular Dynamics Simulations and Ensemble Reweighting Enables High Resolution Protein-Ligand Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 20. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 21. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. sciforum.net [sciforum.net]

- 28. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability of Borane-Tetrahydrofuran (THF) Complexes in Solution

The borane-tetrahydrofuran complex (BH3•THF or BTHF) is a pivotal reagent in modern organic synthesis, prized for its role in hydroboration and as a selective reducing agent for a variety of functional groups, including carboxylic acids, amides, and nitriles.[1][2][3][4] Formed as a charge-transfer adduct between the Lewis acid borane (BH3) and the Lewis base tetrahydrofuran (THF), this complex offers a safer and more convenient alternative to the highly toxic and pyrophoric diborane gas.[4][5] However, the utility of BTHF is intrinsically linked to its stability, as its degradation can impact reaction stoichiometry, yield, and safety. This guide provides a comprehensive overview of the factors influencing the stability of BTHF in THF solution, methods for its assessment, and strategies for its preservation.

Factors Influencing the Stability of Borane-THF Complex

The stability of the BTHF complex is influenced by several key factors, including temperature, exposure to atmospheric components, and the presence of stabilizers. The complex is known to be thermally unstable, air-sensitive, and moisture-sensitive.[6][7][8]

Temperature: Elevated temperatures accelerate the decomposition of BTHF. To maximize its shelf-life, solutions should be kept cold, with storage temperatures of 0-5°C being widely recommended.[6][9][10]

Atmosphere: BTHF is sensitive to both moisture and oxygen.

-

Moisture: It reacts readily with water and atmospheric moisture, leading to hydrolysis that produces hydrogen gas and boric acid, thereby reducing its purity and creating a potential pressure hazard.[2][6][11]

-

Oxygen: Contact with air can lead to the formation of potentially explosive peroxides.[2][8][12] Consequently, handling and storage under an inert atmosphere (e.g., nitrogen or argon) are critical.[2][13]

Stabilizers: To counteract its inherent instability, commercial BTHF solutions are typically sold with added stabilizers.

-

Sodium Borohydride (NaBH4): A small amount of sodium borohydride (<0.005 M) is commonly added to stabilize the complex against decomposition.[6][14]

-

Amine Stabilizers: A newer class of stabilizers includes amines such as 1,2,2,6,6-pentamethylpiperidine (PMP) and N-isopropyl-N-methyl-tert-butylamine (NIMBA).[15][16] These have been shown to offer superior stability, particularly at ambient temperatures, enhancing the safety of shipping and handling.[15][17]

Decomposition Pathways

In the absence of a substrate, the BTHF complex can decompose through two primary thermal pathways.[10] The dominant pathway is temperature-dependent.

-

Ether Cleavage: At temperatures below 50°C, the main decomposition route is the cleavage of the tetrahydrofuran ring.[6][10][18]

-

Diborane Evolution: Above 50°C, decomposition is characterized by the evolution of diborane gas, which is flammable and toxic.[6][10][11]

The following diagram illustrates the key factors influencing BTHF stability and its decomposition routes.

Caption: Factors affecting the stability of Borane-THF complex.

Quantitative Stability Data

The rate of BTHF decomposition is highly dependent on storage temperature and concentration. The data below summarizes shelf-life studies conducted on BTHF solutions.

Table 1: Stability of 1 M Borane-THF Solution

| Storage Temperature | Stabilizer | Time Period | Activity Loss | Reference |

| Ambient | Not Specified | 120 days | ~50% | [10] |

| 0 to 5°C | Not Specified | 1.5 years | ~1% | [10] |

| Ambient | 0.005 M NaBH₄ | Not Specified | Less stable | [15] |

| Ambient | 0.005 M PMP / NIMBA | Not Specified | Superior stability | [15][17] |

Table 2: Stability of 2 M Borane-THF Solution

| Storage Temperature | Stabilizer | Time Period | Activity Loss | Reference |

| Ambient (20-25°C) | NaBH₄ | 60 days | ~50% | [10] |

| 0 to 5°C | NaBH₄ | 318 days | ~2% | [10] |

These tables clearly demonstrate that storing BTHF solutions at reduced temperatures (0-5°C) is critical for preserving their integrity over extended periods.[10]

Experimental Protocols for Stability Assessment

To ensure accurate and reproducible results in chemical synthesis, it is crucial to determine the concentration of BTHF solutions before use, especially after prolonged storage.

Protocol 1: Determination of BTHF Concentration by Titration

This method involves the hydrolysis of the borane complex with an excess of a standardized acid, followed by a back-titration of the unreacted acid with a standardized base.[19]

Materials:

-

BTHF solution in THF

-

Standardized hydrochloric acid (HCl) solution (e.g., 1.0 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.5 M)

-

Phenolphthalein indicator

-

Deionized water

-

Glycerol-water mixture (1:1 v/v)

-

Burettes, pipettes, Erlenmeyer flasks

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Sample Preparation: Under an inert atmosphere, accurately pipette a known volume (e.g., 5.00 mL) of the BTHF solution into an Erlenmeyer flask.

-

Hydrolysis: To the flask, add a known excess volume of standardized HCl (e.g., 25.00 mL of 1.0 M HCl). The borane complex reacts with water (hydrolyzes) to form boric acid and hydrogen gas. The excess acid ensures the complete reaction.

-

Reaction: BH₃•THF + 3H₂O → B(OH)₃ + THF + 3H₂

-

-

Back-Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the excess HCl with the standardized NaOH solution until the endpoint is reached (a persistent faint pink color).[19]

-

Calculation:

-

Calculate the moles of HCl that reacted with the NaOH (moles NaOH = M_NaOH × V_NaOH).

-

Calculate the initial moles of HCl added.

-

Determine the moles of HCl that reacted with the BTHF (initial moles HCl - moles HCl reacted with NaOH).

-

Calculate the concentration of the BTHF solution based on the stoichiometry of the hydrolysis reaction and the initial sample volume.

-

Protocol 2: General Workflow for Shelf-Life Stability Study

This protocol outlines the steps for conducting a long-term stability study on BTHF solutions.

Caption: Experimental workflow for a BTHF stability study.

Conclusion and Recommendations

The stability of borane-THF complex solutions is a critical parameter that directly affects their efficacy and safety in research and development settings. Decomposition is primarily driven by elevated temperature and exposure to air and moisture.[6][10]

For optimal performance and safety, the following best practices are recommended:

-

Storage: Always store BTHF solutions at low temperatures (0-5°C) under an inert atmosphere.[9][10]

-

Handling: Use air-free techniques, such as working under a nitrogen or argon blanket, to prevent contact with moisture and oxygen.[2]

-

Verification: Regularly verify the concentration of BTHF solutions, especially before use in sensitive, large-scale, or stoichiometric reactions, using methods like acid-base titration.[19]

-

Stabilizers: When possible, use BTHF solutions containing modern amine-based stabilizers for enhanced thermal stability, especially if ambient temperature handling is unavoidable.[15][17]

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the reliability and safety of their processes involving borane-tetrahydrofuran complex.

References

- 1. askiitians.com [askiitians.com]

- 2. Applications of Borane-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. blog.strem.com [blog.strem.com]

- 5. Borane–tetrahydrofuran - American Chemical Society [acs.org]

- 6. media.msanet.com [media.msanet.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 10. US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex - Google Patents [patents.google.com]

- 11. media.msanet.com [media.msanet.com]

- 12. Borane-tetrahydrofuran complex | 14044-65-6 [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. oakwoodchemical.com [oakwoodchemical.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Borane tetrahydrofuran complex 1.0M THF, N-Isopropyl-N-methyl-tert-butylamine 0.005M stabilizer 14044-65-6 [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. EP2035437B1 - Borane ether complexes - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

Navigating the Reactivity of Borane-Tetrahydrofuran Solutions: An In-depth Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Borane-tetrahydrofuran (borane-THF) is a versatile and widely used reagent in organic synthesis, prized for its ability to perform a variety of chemical transformations, including reductions and hydroborations. However, its utility is matched by its significant hazardous properties, necessitating a thorough understanding and strict adherence to safety protocols. This technical guide provides a comprehensive overview of the material safety data for borane-THF solutions, with a focus on quantitative data, safe handling procedures, and emergency response.

Core Safety & Physical Data

Borane-THF solutions are typically 1M concentrations of borane in tetrahydrofuran. The hazardous nature of this reagent is a composite of the properties of both borane and the THF solvent. It is a highly flammable liquid and vapor that reacts violently with water and other protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[1] Furthermore, the THF solvent can form explosive peroxides upon exposure to air, especially after prolonged storage.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of a typical 1M borane-THF solution is presented below. This data is essential for the design of safe experimental setups and for understanding the behavior of the reagent under various conditions.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Acrid, similar to tetrahydrofuran and diborane | [3][4] |

| Density (at 25°C) | 0.876 g/mL | [5] |

| Flash Point (Closed Cup) | -17°C to -22°C (1°F to -7.6°F) | [2][5] |

| Boiling Point | ~66°C (151°F) (for THF) | [5] |

| Autoignition Temperature | 103°C / 217.4°F | [6] |

| Explosion Limits in Air (THF) | Lower: ~2 vol %, Upper: 13 vol % | [6] |

Toxicological Data and Exposure Limits

Exposure to borane-THF can occur via inhalation, ingestion, or skin/eye contact. The solution and its vapors are irritating to the respiratory tract, skin, and eyes.[2] Inhalation of high concentrations of THF vapors can lead to central nervous system effects, including nausea, dizziness, and headache.[2][3]

| Parameter | Value | Species | Source(s) |

| Oral LD50 (THF) | 1650 mg/kg | Rat | [2] |

| Inhalation LC50 (THF) | 21000 ppm (3-hour exposure) | Rat | [2] |

| ACGIH TLV-TWA (THF) | 50 ppm | N/A | [1] |

| ACGIH TLV-STEL (THF) | 100 ppm | N/A | [1] |

| OSHA PEL-TWA (THF) | 200 ppm (590 mg/m³) | N/A | [3] |

| OSHA PEL-TWA (Diborane) | 0.1 ppm (0.1 mg/m³) | N/A | [3] |

| ACGIH TLV-TWA (Diborane) | 0.1 ppm | N/A | [3] |

Experimental Protocols and Safe Handling

Strict adherence to established protocols is critical when working with borane-THF to mitigate the inherent risks. The following sections detail essential procedures for handling, storage, and emergency situations.

Standard Handling and Storage Protocol

All manipulations of borane-THF should be conducted in a well-ventilated fume hood, away from ignition sources.[7] The reagent is air and moisture-sensitive and should be handled under an inert atmosphere of dry nitrogen or argon.[7]

Storage:

-

Store in a tightly sealed, properly labeled container.[7]

-

Refrigerate at temperatures between 2°C and 8°C to minimize decomposition.

-

Store in a designated flammables cabinet, away from incompatible materials.[7]

-

Periodically test for the presence of peroxides, especially if the container has been opened.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber or Teflon) are required.[1]

-

Respiratory Protection: For situations with a potential for vapor inhalation, a NIOSH-approved self-contained breathing apparatus (SCBA) should be used.[7]

Workflow for Safe Handling of Borane-THF

Caption: Workflow for the safe handling of borane-THF solutions.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.

Spill Response:

-

Evacuate: Immediately evacuate the area and alert others.[1]

-

Ventilate: Ensure the area is well-ventilated.[1]

-

Contain: For small spills, cover with a dry, inert absorbent material such as sand or vermiculite.[2] Do not use combustible materials.

-

Collect: Using non-sparking tools, carefully collect the absorbed material into a container for disposal.[2]

-

Decontaminate: Decontaminate the spill area thoroughly.

Fire Response:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or sand. DO NOT USE WATER, FOAM, OR HALOGENATED AGENTS. [7]

-

Firefighter Precautions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Emergency Response Logic

Caption: Logical flow for emergency response to incidents involving borane-THF.

Quenching and Disposal Protocol

Unused or excess borane-THF must be carefully quenched before disposal. This process generates hydrogen gas and should be performed in a fume hood with no nearby ignition sources.

Recommended Quenching Procedure:

-

Cool the borane-THF solution in an ice bath.

-

Slowly and carefully add a protic solvent, such as methanol or isopropanol, dropwise with stirring.[9] Be prepared for vigorous gas evolution.

-

Continue adding the protic solvent until the gas evolution ceases.

-

The resulting solution can then be neutralized and disposed of in accordance with local regulations.

Waste Disposal:

-

All waste materials, including quenched solutions and contaminated absorbents, must be disposed of as hazardous waste.

-

Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Conclusion

Borane-tetrahydrofuran is an indispensable reagent for many chemical transformations, but its safe use is paramount. A comprehensive understanding of its physical, chemical, and toxicological properties, coupled with strict adherence to established handling, storage, and emergency procedures, is essential for the protection of researchers and the environment. By implementing the guidelines outlined in this technical guide, scientific professionals can confidently and safely harness the synthetic power of borane-THF.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Borane-tetrahydrofuran complex - Hazardous Agents | Haz-Map [haz-map.com]

- 5. media.msanet.com [media.msanet.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. media.msanet.com [media.msanet.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Stereoselective Reduction using Oxolane;trideuterioborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolane;trideuterioborane, also known as deuterated borane-tetrahydrofuran complex (BD3-THF), is a powerful reagent for the stereoselective reduction of prochiral ketones to chiral deuterated alcohols. The introduction of deuterium at a specific stereocenter is of significant interest in drug development for studying metabolic pathways, reaction mechanisms, and for potentially enhancing pharmacokinetic properties through the kinetic isotope effect. This document provides detailed application notes and protocols for the use of oxolane;trideuterioborane in stereoselective reductions, primarily focusing on the well-established Corey-Bakshi-Shibata (CBS) reduction method.

The CBS reduction utilizes a chiral oxazaborolidine catalyst to control the facial selectivity of the hydride (or deuteride) delivery from the borane reagent to the ketone substrate.[1][2][3] This method is renowned for its high enantioselectivity across a broad range of substrates.[2][3] While extensive data is available for the non-deuterated borane-THF complex, the use of oxolane;trideuterioborane follows the same principles and is expected to afford similarly high levels of stereocontrol. It is important to note that slight variations in reaction rates and selectivity may be observed due to the kinetic isotope effect.[4]

Data Presentation: Stereoselective Reduction of Ketones

The following table summarizes the enantioselectivity and yield for the CBS reduction of various ketones using the non-deuterated borane-THF complex, as reported in the seminal work by E.J. Corey, et al.[5] These values serve as a strong benchmark for the expected outcomes when using oxolane;trideuterioborane.

| Ketone Substrate | Catalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (S)-CBS | (R)-1-Phenylethanol | >99 | 96.5 |

| Propiophenone | (S)-CBS | (R)-1-Phenyl-1-propanol | >99 | 96 |

| α-Tetralone | (S)-CBS | (R)-1,2,3,4-Tetrahydro-1-naphthol | >99 | 94 |

| 1-Indanone | (S)-CBS | (R)-1-Indanol | >99 | 92 |

| 2-Acetylnaphthalene | (S)-CBS | (R)-1-(2-Naphthyl)ethanol | >99 | 97 |

| Cyclohexyl methyl ketone | (S)-CBS | (R)-1-Cyclohexylethanol | >99 | 95 |

| n-Butyl methyl ketone | (S)-CBS | (R)-2-Hexanol | >99 | 89 |

| Isobutyl methyl ketone | (S)-CBS | (R)-4-Methyl-2-pentanol | >99 | 92 |

Data sourced from Corey, E. J.; Bakshi, R. K.; Shibata, S. J. Am. Chem. Soc. 1987, 109 (18), 5551–5553.[5]

Experimental Protocols

Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Oxolane;trideuterioborane is sensitive to moisture and air.

1. General Protocol for the Stereoselective Reduction of a Prochiral Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Prochiral ketone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Oxolane;trideuterioborane (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a dry, inert gas-flushed round-bottom flask, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.05 - 0.1 equivalents) as a 1 M solution in toluene.

-

Dilute the catalyst with anhydrous THF.

-

Cool the solution to the desired temperature (typically between -78 °C and room temperature, optimization may be required).[3]

-

Slowly add the oxolane;trideuterioborane solution (0.6 - 1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.

-

In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst-borane mixture over a period of 10-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method. Reactions are often complete within a few minutes to a few hours.[5]

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30-60 minutes to hydrolyze the borate esters.

-

Extract the product with an organic solvent (e.g., 3 x diethyl ether).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude deuterated alcohol by flash column chromatography or distillation.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC, or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

2. Specific Protocol: Synthesis of (R)-[1-²H₁]-1-Phenylethanol

This protocol is adapted from established procedures for the CBS reduction of acetophenone.[5][6]

Materials:

-

Acetophenone (1.0 eq)

-

(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene)

-

Oxolane;trideuterioborane (0.6 eq, 1 M solution in THF)

-

Anhydrous THF

-

Methanol

-

1 M HCl

Procedure:

-

To a 100 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).

-

Add 10 mL of anhydrous THF and cool the solution to room temperature.

-

Slowly add oxolane;trideuterioborane (6.0 mL of a 1 M solution in THF, 6.0 mmol) to the catalyst solution via syringe. Stir for 10 minutes.

-

In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in 10 mL of anhydrous THF.

-

Add the acetophenone solution dropwise to the catalyst-borane mixture over approximately 15 minutes. A slight exotherm may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow, dropwise addition of 5 mL of methanol.

-

Add 10 mL of 1 M HCl and stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic extracts with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting (R)-[1-²H₁]-1-phenylethanol by flash chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

Visualizations

The following diagrams illustrate the key processes in the stereoselective reduction of ketones using oxolane;trideuterioborane.

Caption: General workflow for the stereoselective reduction of a prochiral ketone.

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

References

- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. york.ac.uk [york.ac.uk]

- 6. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

Protocol for Deuterium Labeling of Organic Molecules: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium (²H or D), has emerged as a powerful tool in pharmaceutical research and development. This subtle atomic substitution can profoundly influence a molecule's physicochemical and biological properties, offering significant advantages in drug discovery, metabolic profiling, and as internal standards in analytical studies.[1][2] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE).[3] This effect can slow down metabolic processes, leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[3][4]

This document provides detailed application notes and experimental protocols for common deuterium labeling methods, presents quantitative data for comparison, and illustrates relevant workflows and metabolic pathways.

Applications of Deuterium Labeling in Drug Development

The strategic incorporation of deuterium into drug candidates offers several key benefits:

-

Improved Pharmacokinetics: By retarding metabolism at specific sites, deuteration can increase a drug's half-life, leading to less frequent dosing and improved patient compliance.[3][4] A prime example is deutetrabenazine, the first deuterated drug approved by the FDA, which shows a longer half-life and reduced peak plasma concentrations compared to its non-deuterated counterpart, tetrabenazine.[5][6]

-

Reduced Metabolic Switching: Deuteration can block or slow down the formation of undesirable or toxic metabolites, thereby improving the safety profile of a drug.[4]

-

Enhanced Efficacy: A more stable and longer-lasting drug concentration can lead to improved therapeutic outcomes.

-

Internal Standards for Mass Spectrometry: Deuterium-labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS) as they co-elute with the analyte but are distinguishable by their mass.[2]

Experimental Protocols for Deuterium Labeling

Several methods have been developed for the introduction of deuterium into organic molecules. The choice of method depends on the substrate, the desired labeling position, and the required level of deuterium incorporation.

Catalytic Hydrogen Isotope Exchange (HIE)

Catalytic HIE reactions are among the most common and efficient methods for deuterium labeling. These reactions typically employ a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, often deuterium oxide (D₂O).

Application Note: Pd/C is a versatile and widely used catalyst for the deuteration of various functional groups, particularly at benzylic positions.[7][8] The reaction can be performed using D₂ gas generated in situ from D₂O and a reducing agent like aluminum, which enhances safety by avoiding the handling of flammable D₂ gas.[7] This method is valued for its chemo- and regioselectivity.

Experimental Protocol: Selective Deuteration of Phenylalanine [9]

-

Catalyst and Reagent Preparation: In a microwave-transparent vessel, add 5% Pd/C (20 mg), aluminum powder (100 mg), and D₂O (1.5 mL).

-

Pre-sonication: Sonicate the mixture for 1 hour before adding the substrate.

-

Reaction: Add phenylalanine (0.3 mmol) to the vessel.

-

Microwave Irradiation: Heat the mixture in a microwave reactor at 120 °C for 30 minutes.

-

Work-up: After cooling, filter the reaction mixture to remove the catalyst. The filtrate can be analyzed directly or subjected to further purification if necessary.

-

Analysis: Determine the deuterium incorporation by ¹H NMR and mass spectrometry.

Application Note: Raney Nickel is a highly active catalyst, particularly effective for the deuteration of nitrogen-containing heterocyles, which are common motifs in pharmaceuticals.[10][11] Continuous flow systems using Raney Nickel offer advantages in terms of scalability, safety, and efficiency compared to batch reactions.[10][11]

Experimental Protocol: Continuous Flow Deuteration of N-Heterocycles [10][11]

-

System Setup: A continuous flow reactor (e.g., H-Cube™ Pro) is equipped with a catalyst cartridge containing Raney Nickel.

-

Reagent Preparation: Prepare a solution of the N-heterocycle substrate in a suitable solvent (e.g., D₂O or a mixture of an organic solvent and D₂O).

-

Reaction Conditions: Set the desired temperature (e.g., 100-150 °C), pressure, and flow rate. Introduce a source of deuterium, which can be D₂ gas or generated in situ.

-

Reaction: Pump the substrate solution through the heated catalyst bed.

-

Collection and Analysis: Collect the product stream. The solvent can be evaporated, and the residue analyzed by ¹H NMR and mass spectrometry to determine the extent of deuteration. The process can be repeated by passing the product through the column multiple times to increase deuterium incorporation.

Photoredox-Catalyzed Deuteration

Application Note: Visible-light photoredox catalysis has emerged as a mild and powerful method for the selective deuteration of organic molecules, particularly at α-amino sp³ C-H bonds in pharmaceuticals.[12][13][14] This method utilizes a photocatalyst that, upon light absorption, initiates a series of single-electron transfer events leading to the formation of a radical intermediate that is subsequently deuterated.[12]

Experimental Protocol: α-Amino C-H Deuteration of Amine-Containing Drugs [15]

-

Reaction Setup: In a nitrogen-filled glovebox, combine the amine substrate (0.2 mmol), the photocatalyst (e.g., 4CzIPN, 1 mol%), and a hydrogen atom transfer (HAT) catalyst (e.g., triisopropylsilanethiol, 30 mol%) in anhydrous ethyl acetate (4.0 mL).

-

Deuterium Source: Add D₂O (1.0 mL).

-

Irradiation: Seal the reaction vessel and irradiate with blue LEDs (e.g., 40 W Kessil) at room temperature for 48 hours with stirring.

-

Work-up: Quench the reaction and extract the product with an organic solvent. Wash the organic layer, dry it over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

-